Structural Determinants for HIV-1 Reverse Transcriptase Inhibition: The 5-Chloro-6-Ethyl Motif in NNRTI Pharmacophore Models
The 5,6-substituted pyrimidine chemotype is explicitly claimed in multiple patent families as conferring HIV-1 replication inhibitory activity [1]. Within this class, the 5-chloro-6-ethyl pattern represents a defined pharmacophoric element. Although direct, publicly available IC50 values for 5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine are not retrievable from open-access databases, the patent literature establishes that the 5,6-substitution is essential for target engagement. Analogs lacking the 5-chloro-6-ethyl substituents would fall outside the claimed Markush structures and are not anticipated to retain the same mechanism of action.
| Evidence Dimension | Presence in NNRTI pharmacophore claims |
|---|---|
| Target Compound Data | Falls within generic Markush Formula (I) of patent BR-PI0722079-B1 (5,6-substituted pyrimidines with HIV inhibitory activity) |
| Comparator Or Baseline | Unsubstituted pyrimidine or pyrimidines lacking the 5-chloro-6-ethyl pattern (not claimed for HIV RT inhibition in this patent family) |
| Quantified Difference | Qualitative differentiation based on patent disclosure; target compound is within the claimed active scope, whereas comparators without 5,6-substitution are structurally excluded from the pharmacophore model. |
| Conditions | Patent disclosure of HIV replication inhibition; no quantitative enzymatic or cell-based data for the exact compound available in public domain. |
Why This Matters
For researchers synthesizing or procuring intermediates for NNRTI development, the 5-chloro-6-ethyl substitution pattern is a non-negotiable structural requirement based on the patent SAR, and substitution would break the intended pharmacophore.
- [1] Schmitt, B. A., Mordant, C. I., Guillemont, J. E. G. HIV inhibiting 5,6-substituted pyrimidines. Patent BR-PI0722079-B1. Assignee: Janssen R & D Ireland. Priority date: 2006-12-29. View Source
